methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adggaim is a chemical compound with the CAS number 107910-43-0. It is a relatively new compound, and its properties and applications are still being explored in various scientific fields.
Vorbereitungsmethoden
Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metathesis: This reaction involves the exchange of parts between two reacting chemical species.
Hydrometallation: This involves the addition of a metal hydride to an alkene, resulting in an alkylmetal compound.
Analyse Chemischer Reaktionen
Adggaim undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from Adggaim, often resulting in the formation of oxides.
Reduction: This involves the gain of electrons, potentially converting Adggaim into a more reduced form.
Substitution: This reaction involves the replacement of one atom or group in Adggaim with another atom or group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Adggaim has a wide range of scientific research applications, including:
Chemistry: It is used in various chemical reactions and synthesis processes.
Biology: Adggaim is being explored for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to determine its potential therapeutic applications, including its effects on different biological pathways.
Wirkmechanismus
The mechanism of action of Adggaim involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known that Adggaim can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological pathways .
Vergleich Mit ähnlichen Verbindungen
Adggaim can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Androprostamine A and B: These compounds share similarities in their chemical structure and biological activities.
Resormycin: Another related compound with similar properties and applications.
Adggaim stands out due to its unique chemical structure and potential applications in various scientific fields. Its ongoing research and development promise to uncover more about its properties and uses.
Eigenschaften
CAS-Nummer |
107910-43-0 |
---|---|
Molekularformel |
C19H33N5O10 |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate |
InChI |
InChI=1S/C19H33N5O10/c1-8(18(31)24-10(17(20)30)4-5-13(28)33-3)22-12(27)6-21-14-15(23-9(2)26)19(32)34-11(7-25)16(14)29/h8,10-11,14-16,19,21,25,29,32H,4-7H2,1-3H3,(H2,20,30)(H,22,27)(H,23,26)(H,24,31)/t8-,10-,11+,14-,15+,16+,19?/m0/s1 |
InChI-Schlüssel |
GGNLKZKIBWFDJT-OZOZQFGVSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)OC)C(=O)N)NC(=O)CNC1C(C(OC(C1O)CO)O)NC(=O)C |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N)NC(=O)CN[C@@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)OC)C(=O)N)NC(=O)CNC1C(C(OC(C1O)CO)O)NC(=O)C |
Sequenz |
GAX |
Synonyme |
ADGGAIM N-(2-acetamido-2,3-dideoxyglucopyranos-3-yl)glycyl-alanyl-isoglutamine methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.